4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted at the 1-, 4-, and 6-positions. Key structural elements include:
- 1-Cyclopropyl group: Enhances steric bulk and metabolic stability.
- 4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy): A complex substituent combining a strained azetidine ring (4-membered nitrogen heterocycle) with a cyclopropanecarbonyl moiety. This group may influence solubility and target binding.
- 6-Methyl group: A common substituent in pyridinone derivatives, contributing to lipophilicity and electronic effects.
The molecular formula is C₁₆H₂₄N₂O₃ (MW: 300.38 g/mol).
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-6-13(7-15(19)18(10)12-4-5-12)21-14-8-17(9-14)16(20)11-2-3-11/h6-7,11-12,14H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUWVUZBWLNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, a compound with the molecular formula and a molecular weight of 288.34 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The formation of the azetidine ring is often achieved through aza-Michael addition reactions. The compound's structure includes functional groups that suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neuropharmacology : Preliminary studies suggest that it may exhibit properties beneficial for treating neurological disorders by modulating GABAergic activity, particularly as a positive allosteric modulator of GABAA receptors .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant anxiolytic effects. The mechanism was linked to enhanced GABAergic transmission, suggesting its potential as a treatment for anxiety disorders .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one inhibited the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar azetidine and pyranone derivatives.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(prop-1-en-2-yl)azetidin-2-one | Structure | Antimicrobial |
| 3-(buta-1,3-dien-1-yl)azetidin-2-one | Structure | Anticancer |
| 4-(cyclopropyl)pyranone derivative | Structure | Neuroprotective |
The unique combination of functional groups in 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one contributes to its distinct biological profile compared to these derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with 5-acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one (CAS 887572-81-8, C₁₁H₁₅NO₃, MW: 209.24 g/mol) :
| Property | Target Compound | 5-Acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₃ | C₁₁H₁₅NO₃ |
| Key Substituents | 1-Cyclopropyl, 4-(azetidinyloxy + cyclopropanecarbonyl), 6-methyl | 4-Hydroxy, 3-isopropyl, 5-acetyl, 6-methyl |
| LogP (Predicted) | ~3.5 (highly lipophilic due to cyclopropane and azetidine groups) | ~1.8 (moderate lipophilicity; hydroxy group counterbalances acetyl/isopropyl) |
| Aqueous Solubility | Low (limited polar functional groups) | Moderate (hydroxy group enhances solubility) |
| Synthetic Complexity | High (multi-step synthesis involving cyclopropane/azetidine coupling) | Moderate (straightforward acetylation and substitution) |
Functional Group Analysis
- Cyclopropane vs. The analog’s 4-hydroxy group introduces hydrogen-bonding capacity, which may enhance solubility but reduce stability under acidic/basic conditions.
Azetidine vs. Hydroxy Group :
- The azetidine moiety in the target compound introduces conformational restraint, favoring selective interactions with biological targets (e.g., enzymes or GPCRs). In contrast, the analog’s hydroxy group may limit bioavailability due to phase II metabolism (e.g., glucuronidation).
Research Implications
- Target Compound: Potential suitability for central nervous system (CNS) targets due to high lipophilicity and metabolic stability.
- Analog (CAS 887572-81-8) : Likely applications in peripheral targets (e.g., anti-inflammatory or antimicrobial agents) due to balanced solubility and reactivity.
Further studies should explore synthetic optimization (e.g., azetidine ring stability) and biological screening to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
